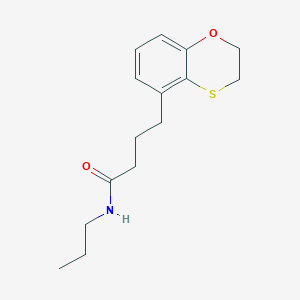
H-Ser-Asn-Tyr-Met-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ser-Asn-Tyr-Met-Ser-OH is a peptide consisting of the amino acids serine, asparagine, tyrosine, methionine, and serine. Peptides like this one play crucial roles in various biochemical processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Ser-Asn-Tyr-Met-Ser-OH, is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU, HATU, or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, which is particularly useful for longer peptides and proteins .
Análisis De Reacciones Químicas
Types of Reactions
H-Ser-Asn-Tyr-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The hydroxyl group of serine and tyrosine can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated serine and tyrosine residues
Aplicaciones Científicas De Investigación
H-Ser-Asn-Tyr-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigates protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of biomaterials and as a component in diagnostic assays .
Mecanismo De Acción
The mechanism of action of H-Ser-Asn-Tyr-Met-Ser-OH depends on its interaction with specific molecular targets. For instance, the tyrosine residue can undergo phosphorylation, playing a crucial role in signal transduction pathways. The methionine residue can be involved in redox reactions, influencing cellular oxidative stress responses. The peptide’s overall structure allows it to interact with enzymes, receptors, and other proteins, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
H-Ser-Tyr-OH: A dipeptide consisting of serine and tyrosine, known for its antioxidant properties and ability to form copper complexes .
H-Gly-Glu-Glu-Glu-Leu-Gln-Glu-Asn-Gln-Glu-Leu-Ile-Arg-Glu-Lys-Ser-Asn-NH2: A longer peptide with different amino acid composition, used in various biochemical studies .
Uniqueness
H-Ser-Asn-Tyr-Met-Ser-OH is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of methionine allows for redox activity, while tyrosine can participate in phosphorylation, making this peptide versatile for various research applications.
Propiedades
Número CAS |
492447-79-7 |
|---|---|
Fórmula molecular |
C24H36N6O10S |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)30-18(11-32)24(39)40)27-22(37)16(8-12-2-4-13(33)5-3-12)29-23(38)17(9-19(26)34)28-20(35)14(25)10-31/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,37)(H,28,35)(H,29,38)(H,30,36)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
YBKMOWPCMIKDHN-ATIWLJMLSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



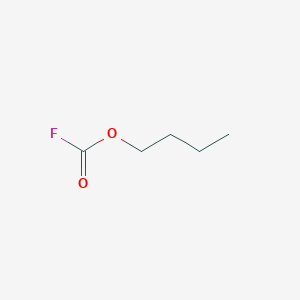
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
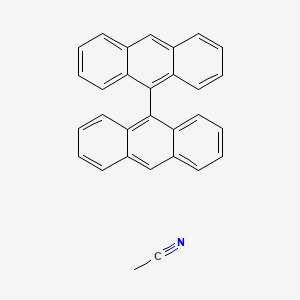

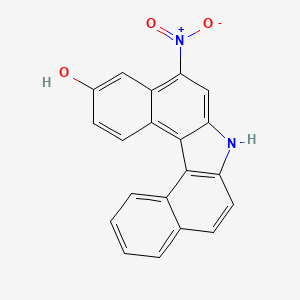
![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
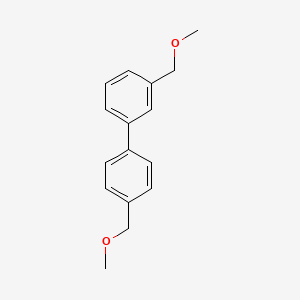
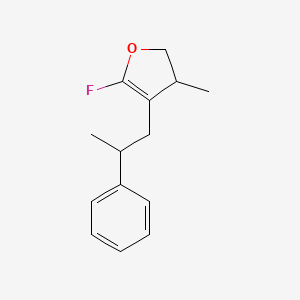
![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
